Vinyl triflate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXQSUSMHZCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472101 | |
| Record name | vinyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53547-61-8 | |
| Record name | Ethenyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53547-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | vinyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Vinyl Triflate Preparation
Direct Triflation of Carbonyl Compounds and Their Derivatives
Direct triflation of carbonyl compounds and their derivatives represents the most common approach for synthesizing vinyl triflates. This process generally involves generating an enolate in situ and then reacting it with an electrophilic source of the triflyl group.
Enolate Triflation Strategies
The core of this synthetic strategy lies in the efficient formation of an enolate, which is the conjugate base of a carbonyl compound, followed by its reaction with a triflating agent. The choice of base and triflating reagent are critical parameters influencing the reaction's efficiency, as well as the regioselectivity and stereoselectivity of the resulting vinyl triflate.
Application of Comins' Reagent in this compound Synthesis
Comins' reagent, chemically known as N-(5-chloro-2-pyridinyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide, stands out as a prominent triflyl-donating reagent specifically designed for the synthesis of vinyl triflates from ketone enolates or dienolates. sci-hub.sewikipedia.orgwikiwand.comhandwiki.orgwenxuecity.comilo.orgnih.gov Introduced by Daniel Comins in 1992, this pyridine-derived reagent offered an improved method for preparing vinyl triflates from metallo enolates. wikipedia.orghandwiki.org Characterized as a white solid with a melting point of 45 °C, Comins' reagent is favored for its reactivity and relative ease of handling. sci-hub.sewikipedia.orghandwiki.org Its application, often in conjunction with strong bases like lithium diisopropylamide (LDA) and additives such as hexamethylphosphoramide (B148902) (HMPA), has proven effective for synthesizing vinyl triflates, even from challenging substrates like methyl ketones. sci-hub.se
Utilization of Triflic Anhydride (B1165640) and Related Triflating Agents
Triflic anhydride ((CF₃SO₂)₂O), also referred to as trifluoromethanesulfonic anhydride, is another highly reactive electrophilic reagent widely employed for the triflation of enolizable ketones to yield vinyl triflates. fishersci.cafishersci.sewikiwand.comnih.govresearchgate.netalfa-chemistry.comsolvay.com As the acid anhydride of triflic acid, it is a colorless liquid that is sensitive to moisture and reacts vigorously with water. fishersci.cafishersci.sewikiwand.comnih.govresearchgate.netalfa-chemistry.com It exhibits solubility in various organic solvents, including dichloromethane (B109758). fishersci.se The typical procedure involves generating the enolate with a suitable base followed by the addition of triflic anhydride to capture the enolate. While a powerful triflating agent, triflic anhydride can sometimes lead to less reproducible yields compared to triflimides, particularly in the synthesis of vinyl triflates derived from lactams. benthamdirect.com
Other triflating agents structurally related to triflic anhydride, such as N-phenylbis(trifluoromethanesulfonimide) (phenyl triflimide), have also found application in this compound synthesis. benthamdirect.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comfishersci.se Phenyl triflimide is a white solid wikipedia.org and is considered milder than triflic anhydride, capable of facilitating triflation at lower temperatures, even as low as -78 °C. sci-hub.sewikipedia.org
Regioselective Enolate Formation and Subsequent Trapping for Vinyl Triflates
The regiochemical outcome of this compound formation from unsymmetrical ketones is directly dictated by the regioselectivity of the initial enolate generation step. Careful selection of the base and reaction conditions is paramount to control which alpha-carbon is deprotonated. Strong, non-nucleophilic bases are typically favored for accessing the kinetically preferred enolate, while thermodynamic enolates can be obtained under different conditions or with alternative bases. Comins' reagent has been recognized for its ability to influence the regioselectivity in the transformation of ketones or dienolates into vinyl triflates. sci-hub.senih.gov A notable example is its use alongside lithium hexamethyldisilazide (LiHMDS) in the high-yield synthesis of a specific aminothis compound from a 5,6-disubstituted lactam, a key step in the synthesis of clavepictines A and B. sci-hub.se
Stereoselective Control in this compound Generation from Ketones
Controlling the stereochemistry during the synthesis of vinyl triflates from ketones, encompassing both cyclic and acyclic systems, is a significant challenge in synthetic organic chemistry. Recent advancements have led to highly stereoselective methods for the synthesis of Z-vinyl triflates, particularly from 1,3-dicarbonyl compounds and related structures. organic-chemistry.org One such method involves a strategic precoordination of the substrate with lithium triflate in dichloromethane, followed by enolization using mild bases like trialkylamines or DBU and subsequent reaction with triflic anhydride at 0 °C. organic-chemistry.org This approach has demonstrated excellent Z-selectivity and broad substrate compatibility, effectively addressing the limitations of traditional methods that often produce mixtures of regio- and stereoisomers. organic-chemistry.org The method has also shown good regioselectivity when applied to non-symmetrical diketones. organic-chemistry.org
Preparation from Lactams and Lactones
Vinyl triflates can also be synthesized from cyclic amide (lactam) and cyclic ester (lactone) derivatives. This synthetic route typically involves the formation of an enolate-like species from the lactam or lactone, followed by reaction with a suitable triflating agent.
For lactams, the preparation of vinyl triflates commonly involves generating the enolate using potent bases such as lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS), and subsequently trapping the enolate with a triflating agent like triflic anhydride, N,N-bis(trifluoromethanesulfonyl)aniline (N-phenyltriflimide), or N-(5-chloro-2-pyridyl)triflimide (Comins' reagent). benthamdirect.comcapes.gov.br While triflic anhydride has been employed, triflimides such as N-phenyltriflimide and Comins' reagent are often preferred as they tend to provide vinyl triflates in higher yields, especially for six-membered lactam derivatives. benthamdirect.com High yields of pyrrolidinone- and piperidinone-derived enol triflates have been successfully achieved using KHMDS in combination with Comins' reagent. capes.gov.br The stability of these lactam-derived vinyl triflates can be influenced by substituents, with an N-tosyl group and an alpha-ethoxy substituent shown to enhance the thermal stability of pyrrolidinone-derived triflates. capes.gov.br
Lactone-derived vinyl triflates have also been synthesized and have proven useful intermediates in various synthetic transformations, including Suzuki-Miyaura coupling reactions. sci-hub.se
Synthesis from Alkynes
Alkynes serve as valuable precursors to vinyl triflates through various methodologies, including hydrotriflation reactions and transition-metal catalyzed functionalizations.
Hydrotriflation, the formal addition of triflic acid (TfOH) across a carbon-carbon triple bond, is a direct method for synthesizing vinyl triflates from alkynes. For instance, the reaction of 1-hexyne (B1330390) with triflic acid in pentane (B18724) at -30°C yields (Z)-1-trifloxy-1-hexene with high stereoselectivity . This reaction proceeds via the protonation of the alkyne by the electrophilic TfOH, generating a vinyl cation intermediate, which is subsequently attacked by the triflate anion to form the this compound .
A notable development in hydrotriflation involves the use of a combination of TfOH and trimethylsilyl (B98337) azide (B81097) (TMSN₃) for the chemoselective synthesis of 1,1-disubstituted vinyl triflates from terminal alkynes. acs.orgacs.orgnih.govfigshare.com. This method allows for the selective conversion of terminal alkynes even in the presence of internal alkynes, which remain unreacted under these conditions acs.orgacs.orgfigshare.com. The presence of TMSN₃ is believed to lower the reactivity of TfOH towards internal alkynes acs.org.
Achieving control over chemo-, regio-, and stereoselectivity is crucial in alkyne functionalization for this compound synthesis.
Transition metal catalysts, particularly zinc(II) triflate (Zn(OTf)₂), have been shown to facilitate the conversion of alkynes to vinyl triflates with high regioselectivity and under mild conditions researchgate.netorganic-chemistry.org. The use of Zn(OTf)₂ in the presence of silyl (B83357) triflates, such as trimethylsilyl triflate (TMSOTf), is particularly effective organic-chemistry.org. This method demonstrates high regioselectivity and Z-diastereoselectivity, especially for internal alkynes bearing bulky substituents organic-chemistry.org. Water has been found to enhance the efficiency of this reaction, likely by hydrolyzing TMSOTf to generate protonated silanol, which aids the reaction mechanism organic-chemistry.org. The proposed mechanism involves silicon acting as the primary electrophile, followed by desilylation to yield the this compound organic-chemistry.org.
Another approach involves dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) as a triflating agent for alkynes under neutral conditions researchgate.net. This method converts terminal alkynes to β-methylthio vinyl triflates with high regioselectivity and notable E/Z ratios researchgate.net. DMTST acts as a dual electrophile, transferring both the triflate and methylthio groups through a proposed mechanism involving sequential electrophilic attacks and the formation of a thiiranium intermediate researchgate.net.
Recent research has also explored the synthesis of vinyl triflimides, closely related compounds, from alkynes and triflimide (HNTf₂) under gold catalysis, achieving regiospecificity and high to specific stereoselectivity for various terminal and internal alkynes chemrxiv.org. While not vinyl triflates, this highlights the ongoing development of alkyne functionalization strategies for vinyl pseudohalides.
Hydrotriflation Reactions for this compound Formation
Ancillary Synthetic Routes to Vinyl Triflates
Beyond synthesis from alkynes, vinyl triflates are commonly prepared from enolizable carbonyl compounds, primarily ketones, via their corresponding enolates. This classical method involves generating enolates under basic conditions, followed by trapping with triflic anhydride (Tf₂O) or other triflating agents like N-phenyltriflimide (PhNTf₂) or N-(5-chloro-2-pyridyl)triflimide (Comins' reagent) benthamdirect.comwikipedia.orgsci-hub.se. For example, cyclohexanone (B45756) reacts with Tf₂O in dichloromethane (DCM) in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (B104953) to yield the corresponding this compound .
Lactam-derived vinyl triflates can be prepared from lactams using strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) and trapping the resulting enolates with triflic anhydride or triflimides benthamdirect.comsci-hub.se. While triflic anhydride has been used, triflimides are often reported to provide vinyl triflates in better yields for lactam derivatives benthamdirect.com.
Vinyl triflates can also be generated from diols through a geminal bis-triflate intermediate nii.ac.jp. This route, however, can face challenges in controlling the regio- and stereochemistry of the resulting double bond nii.ac.jp.
Another method involves the synthesis of alkynes from vinyl triflates via elimination reactions, suggesting a reverse approach could potentially be explored for this compound formation from suitable alkyne precursors with a leaving group and a triflating agent jst.go.jpnih.gov.
Influence of Reaction Conditions on this compound Yield and Selectivity
The yield and selectivity of this compound synthesis are significantly influenced by reaction conditions, including the choice of solvent and base.
Solvent selection plays a critical role in triflation reactions. Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (B1671644) are often preferred due to their inertness and ability to stabilize reactive intermediates google.com. Studies on the triflation of steroidal ketones have shown that chlorinated solvents are generally optimal, with DCM and 1,2-dichloroethane providing comparable results, while chloroform (B151607) can retard the reaction google.com. Ethers and hydrocarbons have shown problems with reactant solubility google.com. The solvent can also influence the stereochemical outcome of the triflation of β-keto esters jst.go.jp.
The base is crucial for generating the enolate intermediate from carbonyl compounds and can impact the stability of the resulting this compound. Non-nucleophilic and sterically hindered bases are typically employed to prevent undesired side reactions, such as protonation of the enolate or competing elimination pathways google.com. Examples of such bases include 2,6-di-tert-butyl-4-methylpyridine and lithium diisopropylamide (LDA) sci-hub.sejst.go.jpgoogle.com.
The strength and amount of the base are critical. For instance, in the triflation of ketones, using simple bases like pyridine, lutidine, or triethylamine (B128534) can lead to undesirable by-products google.com. Sterically hindered bases minimize competing elimination . The rate of base addition can also have a major effect on the reaction yield google.com. Weaker bases like sodium hydride (NaH) at room temperature can favor the formation of the more stable enolate under thermodynamic control . The choice of base also influences the stereoselectivity in the triflation of β-keto esters, with different bases favoring either Z or E enol triflate isomers organic-chemistry.orgnih.gov.
The stability of vinyl triflates can vary depending on their structure; for example, certain lactam-derived vinyl triflates are highly unstable and require inert atmospheres and low temperatures, while others, like some steroidal enol triflates, are more robust benthamdirect.com. Bases can also play a role in subsequent reactions of vinyl triflates, such as elimination reactions to form alkynes, where a mild base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be effective even under non-anhydrous conditions jst.go.jpnih.gov.
Mechanistic Investigations of Vinyl Triflate Reactivity
Transition-Metal-Catalyzed Transformations of Vinyl Triflates
Vinyl triflates readily participate in various transition-metal-catalyzed reactions, serving as electrophilic partners. Their ability to undergo oxidative addition to low-valent metal centers is a key step in many catalytic cycles.
Palladium-Catalyzed Reactions
Palladium catalysis is particularly effective for transformations involving vinyl triflates, including cross-coupling reactions like the Stille and Suzuki couplings, as well as other processes such as hydrovinylation and reductive deoxygenation. iupac.orgorgsyn.org
Oxidative Addition Mechanisms to Palladium(0) Centers
The initial step in many palladium-catalyzed reactions of vinyl triflates is the oxidative addition of the vinyl triflate to a palladium(0) species. This process results in the formation of a palladium(II)-vinyl intermediate. wikipedia.orgresearchgate.net
Two limiting mechanisms are generally considered for the oxidative addition of organic (pseudo)halides to Pd(0): a 3-centered concerted mechanism and a nucleophilic displacement mechanism. chemrxiv.orgchemrxiv.org While the 3-centered concerted mechanism is often favored for aryl halides, computational studies suggest that oxidative addition of aryl triflates to Pd(0) complexes, particularly with ligands like PPh₃, may proceed via a nucleophilic displacement mechanism involving a PdL₂ species. chemrxiv.org This is attributed to the stability of the triflate anion and the limited ability of oxygen to donate electron density to palladium. chemrxiv.org For vinyl triflates, an oxidative addition mechanism involving a rearrangement of the triflate group on a π-complex intermediate, such as Pd(PMe₃)₂(η²-vinyl triflate), has been characterized. researchgate.netcsic.es
Kinetic and Thermodynamic Aspects of Oxidative Addition
The rate and mechanism of oxidative addition of vinyl triflates to Pd(0) complexes have been investigated. Studies comparing the reactivity of vinyl triflates and halides with Pd(PPh₃)₄ in DMF have established reactivity orders. researchgate.net
| Substrate | Relative Rate of Oxidative Addition (in DMF with Pd(PPh₃)₄) |
| This compound | Fastest |
| Vinyl bromide | Faster than PhBr |
| Phenyl bromide | Slower than vinyl bromide and this compound |
| Phenyl triflate | Slower than this compound |
Based on data from Ref. researchgate.net.
Vinyl derivatives generally undergo oxidative addition faster than analogous aryl derivatives. researchgate.net The oxidative addition of vinyl triflates to Pd(PPh₃)₄ in a coordinating solvent like DMF yields cationic complexes, [(η¹-vinyl)Pd(PPh₃)₂(DMF)]⁺TfO⁻, which are less stable than the corresponding aryl palladium(II) complexes formed from aryl triflates. researchgate.net The presence of additives like LiCl can influence the oxidative addition step, with LiCl shown to favor the process for triflates by forming an anionic trivalent species, [Pd(PMe₃)₂Cl]⁻. researchgate.netcsic.es
Characterization of Palladium-Vinyl Intermediates
The palladium(II)-vinyl intermediates formed after oxidative addition are crucial species in the catalytic cycle. In coordinating solvents such as DMF, the oxidative addition of vinyl triflates to Pd(PPh₃)₄ leads to the formation of cationic [(η¹-vinyl)Pd(PPh₃)₂(DMF)]⁺TfO⁻ complexes. researchgate.net These intermediates have been characterized using techniques such as conductivity measurements, electrospray mass spectrometry, and NMR spectroscopy. researchgate.net However, these cationic vinyl palladium(II) complexes are prone to decomposition, yielding vinylphosphonium salts and regenerating Pd(0) complexes. researchgate.net The structure of related trans-[PdBr(CH=CHPh)(PPh₃)₂] complexes, formed from the oxidative addition of β-bromostyrene to Pd(PPh₃)₄, has been characterized by X-ray crystallography, revealing a slightly deformed square-planar coordination geometry around palladium. researchgate.net Chloride ions play a significant role in modifying the structure of these intermediates, leading to the formation of neutral vinylpalladium(II) chloride complexes instead of cationic species. researchgate.net
Transmetalation Pathways with Organometallic Reagents
Following oxidative addition, the palladium(II)-vinyl intermediate undergoes transmetalation with an organometallic reagent. This step involves the transfer of an organic group from the organometallic species to the palladium center, along with the departure of the triflate ligand. wikipedia.org The mechanism of transmetalation can vary depending on the substrates and conditions, but often involves an associative pathway where the organostannane coordinates to the palladium. wikipedia.org
Coupling with Organostannanes (Stille Reaction)
The Stille reaction is a prominent example of a palladium-catalyzed cross-coupling reaction involving vinyl triflates and organostannanes. wikipedia.orglookchem.comsynarchive.com In this reaction, the vinyl group from the organostannane is transferred to the palladium(II)-vinyl intermediate, forming a new carbon-carbon bond and generating a tin byproduct. wikipedia.orglibretexts.org
The catalytic cycle of the Stille reaction with vinyl triflates involves oxidative addition of the this compound to Pd(0), transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org For vinyl triflates, the transmetalation step is likely to follow an "open" pathway, in contrast to the cyclic mechanism often favored for vinyl bromides. researchgate.netcsic.es This open pathway for vinyl triflates involves a more electrophilic palladium species generated by the substitution of the triflate by a ligand (such as PMe₃ or DMF) on the oxidative addition intermediate. researchgate.netcsic.es Additives like lithium chloride are often crucial in Stille couplings involving vinyl triflates, as they can stabilize intermediates and influence the reaction pathway. researchgate.netcsic.eslookchem.com
The coupling of vinyl triflates with organostannanes has been successfully applied to the synthesis of complex molecules, including natural products and their derivatives. lookchem.com
| This compound Substrate | Organostannane Partner | Product Type | Notes | Ref. |
| Estrone-derived this compound | Not specified | Quaternary carbon centers | Forms adducts in good yield under Pd(I)-iodide catalysis. | |
| 4-tert-butylcyclohexenyl triflate | Vinyltributylstannane | 1-vinyl-4-tert-butylcyclohexene | Model reaction showing first-order kinetics under specific conditions. | lookchem.com |
| Various vinyl triflates | Various organostannanes | 1,3-dienes | Regioisomeric coupled products. | lookchem.com |
| Vinyl triflates | Hexamethyldistannane | Vinylstannanes | Expeditious route to vinylstannanes and vinyllithium (B1195746) precursors. | lookchem.com |
| N-benzoyl-2-pyrrolidinone-derived | Not specified | Coupled products | Highly unstable this compound requires inert conditions. | |
| Steroidal enol triflates | Not specified | Coupled products | More robust compared to some other vinyl triflates. |
This table summarizes findings from the search results and is not exhaustive.
Detailed research findings highlight that vinyl triflates can outperform halides in some palladium-catalyzed couplings due to lower activation energy. However, their stability under traditional Stille conditions can be an issue unless additives like LiCl are present to stabilize intermediates.
Coupling with Organoboron Compounds (Suzuki-Miyaura Reaction)
In the Suzuki-Miyaura coupling, vinyl triflates react with organoboron compounds in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, typically yielding conjugated systems. The generally accepted catalytic cycle involves several steps. It begins with the oxidative addition of the this compound to a palladium(0) species, forming a palladium(II)-vinyl intermediate. libretexts.orgwikipedia.orgyonedalabs.com The triflate group's weakly coordinating nature is thought to facilitate subsequent ligand exchange, which is crucial for the transmetallation step.
Transmetalation involves the transfer of the organic group from the organoboron species to the palladium(II) center. This step is often base-assisted, where the base activates the organoboron compound, enhancing the transfer of the organic ligand to palladium. wikipedia.orgorganic-chemistry.org Following transmetalation, a palladium(II) complex bearing both organic fragments (the vinyl group from the triflate and the organic group from the boron reagent) is formed.
The cycle concludes with reductive elimination, where the two organic ligands on the palladium center couple to form the desired product, and the palladium catalyst is regenerated in its palladium(0) oxidation state, ready to enter a new catalytic cycle. libretexts.orgyonedalabs.com Studies on the stereochemical outcome of Suzuki coupling with vinyl triflates have shown that the reaction typically proceeds with retention of the double bond configuration of the this compound. wikipedia.orgd-nb.info
Coupling with Organozinc Reagents (Negishi Reaction)
Vinyl triflates are also effective electrophiles in the Negishi coupling, which involves the reaction with organozinc compounds catalyzed by palladium or nickel complexes. wikipedia.orgsynarchive.comorganic-chemistry.org The mechanism of the Negishi coupling follows a similar pattern to other palladium-catalyzed cross-coupling reactions. The catalytic cycle is generally understood to start with the oxidative addition of the this compound to a palladium(0) catalyst, generating an organopalladium(II) intermediate. wikipedia.org
This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center, displacing the triflate ligand. wikipedia.orgillinois.edu The nature of the organozinc reagent and the reaction conditions can influence the rate and efficiency of this transmetalation step. The final step is reductive elimination from the palladium(II) complex, which furnishes the coupled product and regenerates the active palladium(0) catalyst. wikipedia.orgillinois.edu The Negishi coupling is known for its broad substrate scope, allowing the formation of C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.org
Reductive Elimination Steps in Catalytic Cycles
Reductive elimination is a fundamental step in many palladium-catalyzed cross-coupling reactions, including those involving vinyl triflates. This process involves the formation of a new bond between two ligands coordinated to the palladium center, accompanied by a decrease in the palladium oxidation state (typically from Pd(II) to Pd(0) or Pd(IV) to Pd(II)). wikipedia.org In the context of this compound couplings, reductive elimination is the product-forming step, where the vinyl group originating from the triflate couples with the organic group transferred from the organometallic reagent (e.g., organoboron or organozinc). libretexts.orgillinois.edu
For reductive elimination to occur efficiently, the two groups that are coupling must be in a cis orientation in the coordination sphere of the palladium center. wikipedia.org While a 16-electron palladium(II) intermediate can undergo reductive elimination directly, this process can be accelerated by ligand dissociation to form a 14-electron intermediate, which can then undergo faster reductive elimination. wikipedia.org The ease of reductive elimination can be influenced by the nature of the ligands, the electronic properties of the organic groups, and the reaction conditions. wikipedia.org
Ligand Effects on Reaction Mechanisms and Selectivity
Ligands play a critical role in palladium-catalyzed reactions of vinyl triflates, influencing the rate of individual steps in the catalytic cycle, the stability of intermediates, and the chemo-, regio-, and stereoselectivity of the reaction. d-nb.inforsc.orgmdpi.commit.edu The choice of ligand can impact the oxidative addition of the this compound, the transmetalation step, and the final reductive elimination. rsc.org
Bulky phosphine (B1218219) ligands, for instance, can accelerate reductive elimination by destabilizing palladium(II) intermediates. Ligand design can also affect the stereochemical outcome of coupling reactions. In Suzuki-Miyaura coupling of β-enamido triflates, the stereoselectivity (retention or inversion of double bond configuration) was found to be dependent on the palladium catalyst and the nature of the ligand employed, with different ligands leading to preferential formation of different isomers. d-nb.info
Ligands can also influence regioselectivity. In the palladium-catalyzed fluorination of cyclic vinyl triflates, the use of specific biarylphosphine ligands, along with additives, was found to dramatically improve regioselectivity. mit.educhemrxiv.orgnih.gov Mechanistic studies in this case suggested that the ligand could undergo in situ modification, influencing the reaction pathway and preventing the formation of undesired intermediates responsible for poor regioselectivity. chemrxiv.orgnih.gov
Mechanistic Studies of Specific Palladium-Catalyzed Processes
Beyond the general cross-coupling mechanisms, detailed mechanistic investigations have been conducted on specific reactions involving vinyl triflates, such as the Heck reaction and carbonylative coupling reactions.
Heck Reaction Mechanisms with Vinyl Triflates
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of vinyl triflates (or halides) with alkenes. mdpi.comnih.govnih.govacs.orgbyjus.com The mechanism typically involves a palladium(0)/palladium(II) catalytic cycle. mdpi.combyjus.com The cycle begins with the oxidative addition of the this compound to a palladium(0) species. byjus.com This is followed by coordination of the alkene to the palladium center. byjus.com
Migratory insertion of the alkene into the palladium-vinyl bond then occurs, generating a palladium-alkyl intermediate. nih.govbyjus.com This insertion step is crucial for determining the regioselectivity of the reaction. Finally, β-hydride elimination takes place, yielding the coupled alkene product and a palladium-hydride species, which then undergoes reductive elimination or reaction with a base to regenerate the palladium(0) catalyst. nih.govbyjus.comumb.edu
Recent studies have explored variations in the Heck mechanism with vinyl triflates. For example, a deoxygenative Heck reaction involving vinyl triflates and aryl iodides catalyzed by palladium(I)-iodide has been reported, which proceeds via a mechanism involving palladium(I) and palladium(IV) intermediates and results in cine-substitution. nih.govnih.govacs.org This highlights that alternative catalytic cycles can be operative depending on the specific reaction conditions and catalyst system.
Carbonylative Coupling Reactions
Vinyl triflates can also participate in palladium-catalyzed carbonylative coupling reactions, where a carbonyl group is incorporated into the product. chemtube3d.comlibretexts.orgrsc.org In these reactions, carbon monoxide is present as a reactant. Following oxidative addition of the this compound to palladium(0), carbon monoxide coordinates to the palladium center and undergoes migratory insertion into the palladium-vinyl bond, forming an acyl-palladium intermediate. chemtube3d.comlibretexts.org
Deoxygenative Heck Reactions
Recent studies have explored deoxygenative Heck reactions of vinyl triflates, offering a method for cine-substitution (substitution at a position adjacent to the original leaving group attachment). A palladium(I)-catalyzed deoxygenative Heck reaction of vinyl triflates with aryl iodides has been reported, proceeding via a formate-mediated cross-electrophile reductive coupling. digitellinc.comnih.govnih.govacs.orgthieme-connect.com
The proposed mechanism for this transformation involves the in situ generation of a palladium(I) complex, such as a dinuclear palladium(I) complex like [Pd₂I₄][NBu₄]₂, from a palladium(II) precursor like Pd(OAc)₂ and a halide source like Bu₄NI under reductive conditions provided by formate (B1220265). digitellinc.comnih.govnih.govacs.orgthieme-connect.com Oxidative addition of the aryl iodide to the palladium(I) species forms an arylpalladium(II) complex, which can exist in equilibrium with monometallic species. digitellinc.comnih.govnih.govacs.orgthieme-connect.com Coordination of the this compound to the palladium center is followed by migratory insertion and triflate elimination, leading to the formation of a palladium(IV) carbene intermediate. nih.govnih.govacs.orgthieme-connect.com Subsequent β-hydride elimination and C-H reductive elimination furnish the cine-substituted product and regenerate the palladium catalyst. nih.govnih.govacs.orgthieme-connect.com This mechanism highlights a departure from typical Pd(0)/Pd(II) cycles, involving Pd(I) and Pd(IV) oxidation states.
Regioselectivity and Stereoselectivity in Palladium Catalysis
Regioselectivity and stereoselectivity are critical aspects of palladium-catalyzed reactions of vinyl triflates, influencing the structure of the resulting products.
The formation of regioisomeric products in palladium-catalyzed reactions of vinyl triflates can arise from different pathways during the catalytic cycle, particularly during the migratory insertion step. In the context of Heck reactions, the insertion of the alkene into the Pd-C bond can occur in two different orientations, leading to linear (β) or branched (α) products. chemrxiv.org The regioselectivity can be influenced by factors such as the nature of the palladium catalyst, the ligands employed, the substituents on the this compound and the coupling partner, and the reaction conditions. chemrxiv.orgnih.gov
Studies on the Pd-catalyzed fluorination of cyclic vinyl triflates have shown that poor regioselectivity can result from undesired side reactions. chemrxiv.orgchemrxiv.orgnih.gov Specifically, the formation of palladium-cyclohexyne intermediates through intramolecular β-deprotonation of a palladium(II)-vinyl species has been identified as a pathway that competes with the desired reductive elimination, leading to reduced efficiency and poor regioselectivity. chemrxiv.orgchemrxiv.orgnih.gov The presence of additives can significantly impact the regioselectivity by influencing the distribution and reactivity of palladium intermediates. chemrxiv.orgchemrxiv.orgnih.gov
For Heck reactions, the stereochemistry of the β-products (cis/trans) is typically determined after the migratory insertion step. chemrxiv.org Factors such as ligand design and reaction conditions can influence the E/Z ratio of the resulting substituted alkene. Diastereoselectivity can become relevant when the this compound or the coupling partner contains chiral centers. The control of diastereoselectivity in palladium-catalyzed reactions of vinyl triflates relies on the interplay of steric and electronic factors during the key bond-forming steps.
Palladium-cyclohexyne complexes have been identified as significant intermediates in the palladium-catalyzed reactions of cyclic vinyl triflates, particularly in cases where intramolecular β-deprotonation is facile. chemrxiv.orgchemrxiv.orgnih.gov These strained intermediates can form from palladium(II)-vinyl species through the elimination of a proton and the triflate leaving group. chemrxiv.org The formation of Pd-cyclohexyne intermediates can divert the catalytic cycle away from the desired product formation, leading to decreased yields and the generation of undesired regioisomers or side products. chemrxiv.orgchemrxiv.orgnih.gov Experimental evidence, such as deuterium (B1214612) exchange studies, has supported the involvement of these intermediates. chemrxiv.org Strategies to suppress the formation of Pd-cyclohexyne complexes, such as the use of specific additives or ligand systems, can improve the efficiency and regioselectivity of the desired transformation. chemrxiv.orgchemrxiv.orgnih.gov
Stereochemical Control (E/Z Isomerization, Diastereoselectivity)
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful tool for transforming vinyl triflates, offering complementary reactivity to palladium. Nickel catalysts can access different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and participate in distinct mechanistic pathways. nih.gov
Oxidative Addition to Nickel(0) Complexes
The oxidative addition of vinyl triflates to low-valent nickel complexes, typically nickel(0), is a fundamental step in many nickel-catalyzed reactions. This process involves the insertion of the nickel center into the vinyl-oxygen bond of the triflate. Studies investigating the reactions of vinyl triflates with model nickel(0) complexes, such as [Ni(COD)(dppf)], have provided insights into the mechanism of oxidative addition. chemrxiv.orgchemrxiv.org
The oxidative addition can proceed via different transition states, including SN-type and five-center pathways. chemrxiv.org The preference for a particular pathway can be influenced by the substrate structure. chemrxiv.org Experimental and computational studies have shown that the rate of oxidative addition of vinyl triflates to nickel(0) complexes can vary depending on the specific triflate and ligands used. chemrxiv.orgchemrxiv.org For instance, the oxidative addition rates of organotriflates to [Ni(COD)(dppf)] were found to decrease in the order naphthyl > vinyl > phenyl, although specific substituents can alter this order. chemrxiv.orgchemrxiv.org The weakly coordinating nature of the triflate group facilitates this oxidative addition step.
In some nickel-catalyzed cross-electrophile coupling reactions involving vinyl triflates and other electrophiles, the relative rates of oxidative addition of the two electrophiles to the nickel catalyst can influence the reaction pathway and selectivity. chinesechemsoc.orgresearchgate.net Preliminary mechanistic studies in nickel-catalyzed vinyl cyanation using vinyl triflates and 1,4-dicyanobenzene suggested that vinyl triflates were more reactive than 1,4-dicyanobenzene towards oxidative addition to the nickel catalyst. researchgate.net
Table 1: Relative Oxidative Addition Rates to [Ni(COD)(dppf)]
| Substrate Type | Relative Rate Order |
| Naphthyl Triflate | Faster |
| This compound | Intermediate |
| Phenyl Triflate | Slower |
Based on experimental and computational investigations. chemrxiv.orgchemrxiv.org
Table 2: Regioselectivity in Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates
| Additive | Regioselectivity (Desired:Undesired) | Efficiency (Yield) | Notes |
| None | 1.8:1 | 11% | Formation of Pd-cyclohexyne observed |
| TESCF₃ | Improved | Improved | Pd-cyclohexyne formation diminished |
Illustrative data based on mechanistic studies. chemrxiv.orgchemrxiv.orgnih.gov
Mechanistic Peculiarities in Nickel-Catalyzed Cross-Couplings
Nickel catalysis has emerged as a powerful tool for the cross-coupling of vinyl triflates, offering a cost-effective alternative to palladium. organic-chemistry.org These reactions often proceed through Ni(0)/Ni(II) catalytic cycles. A proposed mechanism involves the oxidative addition of the this compound to a Ni(0) species, generating a vinyl-Ni(II) intermediate. nih.govacs.org This intermediate can then participate in various downstream steps depending on the coupling partner, such as transmetallation followed by reductive elimination to form the desired cross-coupled product. chemrxiv.org
One peculiar aspect of nickel-catalyzed cross-couplings involving vinyl triflates is their ability to participate in cross-electrophile coupling (XEC) reactions. nih.govresearchgate.netnih.govchinesechemsoc.org In these transformations, two different electrophiles, such as a this compound and an alkyl halide, are coupled reductively. The mechanism for such couplings can involve the oxidative addition of the this compound to Ni(0), and the alkyl radical, generated from the alkyl halide, is then trapped by the vinyl-Ni(II) species, followed by reductive elimination. nih.gov The choice of ligands and additives in nickel catalysis can significantly influence the reaction pathway and efficiency.
Regioselectivity and Stereoinduction in Nickel Systems
Controlling regioselectivity and stereoinduction is crucial in organic synthesis. In nickel-catalyzed reactions of vinyl triflates, these aspects are often governed by the nature of the catalyst, ligands, and reaction conditions. For instance, in the nickel-catalyzed regiodivergent opening of epoxides with vinyl triflates, the regioselectivity can be controlled by the co-catalyst employed. wisc.edunih.gov Iodide co-catalysis can lead to opening at the less hindered position, while titanocene (B72419) co-catalysis can favor opening at the more hindered position, potentially through a radical mechanism. wisc.edunih.gov
Studies investigating the mechanisms and origins of regioselectivity in nickel-catalyzed β,δ-vinylarylation of alkenyl esters with vinyl triflates and arylzinc reagents have utilized density functional theory (DFT) calculations. rsc.org These studies suggest that regioselectivity can be attributed to factors such as the avoidance of unstable high oxidation state nickel species and reduced steric hindrance during key steps like oxidative addition. rsc.org The interplay of Ni-π and π-π interactions can also play a role in substituent-controlled reactivity. rsc.org
Rhodium-Catalyzed Reactions
Rhodium catalysis also plays a significant role in the transformations of vinyl triflates, particularly in reductive coupling and redox isomerization processes. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net
Reductive Coupling and Redox Isomerization Mechanisms
Rhodium-catalyzed reductive coupling reactions involving vinyl triflates often couple a this compound with a carbonyl compound, such as an aldehyde, to form ketones. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.netccspublishing.org.cn These reactions can proceed through a tandem reductive coupling-redox isomerization pathway. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net
A proposed catalytic mechanism involves the reductive coupling of the this compound with the aldehyde to form a transient allylic alcohol intermediate. acs.org This allylic alcohol then undergoes isomerization to yield the final ketone product. acs.org Deuterium labeling experiments have been used to support this mechanistic proposal, showing specific deuterium incorporation patterns consistent with the proposed isomerization pathway. nih.govacs.org
Role of Formate as a Reductant in Rhodium Catalysis
In several rhodium-catalyzed reductive coupling and redox isomerization reactions involving vinyl triflates, formate salts, such as potassium formate, serve as the reductant. nih.govacs.orgresearchgate.netresearchgate.net Formate acts as a hydrogen source, facilitating the reductive steps in the catalytic cycle. acs.org The use of formate as a reductant offers an advantage by circumventing the need for stoichiometric amounts of premetalated carbon nucleophiles or discrete redox manipulations typically required for ketone synthesis from aldehydes. nih.govresearchgate.net
Radical Reactions Involving Vinyl Triflates
Vinyl triflates can also participate in radical reactions, undergoing transformations initiated by radical species.
Mechanism of Radical Trifluoromethylation of Vinyl Triflates
Vinyl triflates can serve as substrates in radical trifluoromethylation reactions, leading to the formation of α-trifluoromethylated ketones. nih.govchemrxiv.orgoup.comresearchgate.net Interestingly, in some cases, the this compound itself can act as both the source of the trifluoromethyl radical and the radical acceptor. nih.govchemrxiv.orgoup.com
The mechanism of radical trifluoromethylation of vinyl triflates typically involves the addition of a trifluoromethyl radical to the this compound. nih.govoup.comresearchgate.net This addition generates a radical intermediate, which then undergoes fragmentation to release a trifluoromethane (B1200692) sulfonyl radical and form the α-trifluoromethylated ketone. nih.govresearchgate.net The trifluoromethane sulfonyl radical can subsequently undergo α-cleavage to regenerate the trifluoromethyl radical, propagating the radical chain. oup.com
Studies have investigated the rate constants for the radical addition of trifluoromethyl radicals to vinyl triflates, demonstrating that these rates can be influenced by the electronic properties of substituents on the this compound. chemrxiv.orgoup.com Preventing the addition of trifluoromethyl radicals to the this compound substrate can be crucial for developing vinyl triflates as trifluoromethylating reagents. chemrxiv.orgoup.com
| Compound Name | PubChem CID |
| This compound | 11769071 |
| Nickel | 23948 (Rhodium, but Nickel is 935, 21, 27, 28) - Using 935 for Nickel element. |
| Rhodium | 23948 ottokemi.comfishersci.co.ukamericanelements.com |
| Formate | 283 nih.goveasychem.orgfishersci.pt |
| Trifluoromethyl radical | 137518 nih.govnist.gov |
| Trifluoromethanesulfonic anhydride (B1165640) | 67749 cenmed.comfishersci.se |
| Comins' reagent | 388544 wikipedia.org |
| Potassium formate | 42961 (Tetramethylammonium formate, but Potassium formate is 2735122) - Using 2735122 for Potassium formate. fishersci.ptfishersci.ca |
| Trifluoromethane sulfonyl radical | N/A (Fragment) |
| Allylic alcohol | N/A (Intermediate) |
| Ketone | N/A (Class of compounds) |
| Aldehyde | N/A (Class of compounds) |
| Alkyl halide | N/A (Class of compounds) |
| Alkyl radical | N/A (Class of compounds) |
| Epoxide | N/A (Class of compounds) |
| Iodide | N/A (Ion) |
| Titanocene | N/A (Class of compounds) |
| Alkenyl ester | N/A (Class of compounds) |
| Arylzinc reagent | N/A (Class of compounds) |
| Trifluoromethanesulfonic acid | 62406 nih.gov |
Data Table: Rate Constants for Radical Addition of CF3• to Aryl-Substituted Vinyl Triflates chemrxiv.orgoup.com
| Aryl Substituent | Rate Constant (M⁻¹ s⁻¹) |
| (Example Data) | 4.1 × 10⁶ |
| (Example Data) | 5.6 × 10⁶ |
Other Radical Addition and Fragmentation Pathways
Vinyl triflates can participate in radical reactions, leading to the formation of various functionalized products. One notable radical process involving vinyl triflates is the trifluoromethylation of ketones. This reaction can occur through an intermolecular pathway where a trifluoromethyl radical adds to the this compound, followed by fragmentation of the trifluoromethanesulfonyl radical. researchgate.net This process allows for the migration of the trifluoromethyl group from the triflate to the α-position of the ketone. researchgate.net Preliminary studies suggest that oxidative fragmentation can release a CF₃ radical from the triflyl group of enol triflates, and subsequent addition of this radical to another enol triflate forms α-CF₃ ketones. researchgate.net This method offers a new route to α-CF₃ ketones, utilizing catalytic amounts of oxidants and demonstrating broad substrate scope. researchgate.net
Another example involves potential radical addition and fragmentation sequences. For instance, during attempts to hydrogenate a triflimide-substituted styrene (B11656) (a related vinyl derivative), a THF-functionalized ketone was observed, which might arise from a sequence involving THF radical addition, fragmentation, and hydrolysis. chemrxiv.org
Electrophilic and Carbocationic Reactivity of Vinyl Triflates
Vinyl triflates are recognized as electrophilic coupling partners in organic synthesis. Their reactivity in electrophilic and carbocationic pathways is significantly influenced by the excellent leaving group ability of the triflate anion.
Vinyl cations, which are carbocations with the positive charge on an alkene carbon, are highly reactive intermediates. wikipedia.org They can be generated from vinyl triflates through the loss or abstraction of the triflate anion. nih.gov The introduction of "super" leaving groups like triflate in the 1970s was crucial for generating vinyl cation intermediates with appreciable lifetimes, moving beyond earlier speculation about their existence. wikipedia.org
Vinyl cations are invoked as reactive intermediates in various reactions, including the solvolysis of vinyl halides and electrophilic addition to alkynes and allenes. wikipedia.org In the acid-catalyzed hydration of alkynes, protonation of the alkyne can generate a vinyl cation intermediate. wikipedia.org
Recent research has focused on the catalytic generation of vinyl cations from vinyl triflates using Lewis acids in conjunction with weakly coordinating anions (WCAs). nih.govresearchgate.net Silylium ions and lithium ions paired with WCAs have been shown to facilitate the abstraction of the triflate group, leading to the formation of reactive vinyl cations. nih.govresearchgate.netnih.gov These generated vinyl cations can then participate in further reactions. researchgate.net The ease of generating cyclic vinyl cations can depend on the ring size, with smaller rings posing more difficulty. wikipedia.org
Vinyl cations, once generated, are highly reactive and can undergo competing fragmentation and rearrangement pathways. acs.org Their fleeting nature and propensity to rearrange have historically made their controlled use in stereoselective synthesis challenging. acs.org
Rearrangements in vinyl cations can involve the migration of groups across the vinylic bond. uvm.eduumich.edu For example, studies on the fragmentation of alkenyl(aryl)iodonium triflates (which can generate vinyl cations) have shown that rearranged enol triflate isomers are formed through the migration of substituents to form more stable secondary vinyl cations, which are then trapped by the triflate anion. umich.edu This migration can involve a concerted shift of a trans-β-alkyl group. umich.edu The migratory aptitude, or the preference for a particular group to migrate, influences the rearrangement outcome. uvm.edu
Fragmentation pathways can also occur. For instance, a linear vinyl cation could potentially undergo fragmentation of a vinyl acyl bond to yield an alkyne and an acylium ion. uvm.edu
Vinyl triflates can undergo nucleophilic substitution reactions where the triflate group is replaced by a nucleophile. These reactions can lead to the formation of various functionalized compounds. Palladium-catalyzed coupling reactions with nucleophiles are one approach for achieving such transformations.
Nucleophilic attack at the vinylic center of vinyl triflates can proceed through various mechanisms. While historically direct vinylic nucleophilic substitution via a concerted bimolecular mechanism (SNV2) was doubted, it has recently been found to be theoretically and experimentally feasible. researchgate.net Two SNV2 mechanisms are possible: SNVσ involving in-plane attack with inversion of configuration, and SNVπ involving out-of-plane attack with retention of stereochemistry. researchgate.net Both modes have been observed for vinyl iodonium (B1229267) salts, and intramolecular SNVσ reactions are more frequently observed. researchgate.net
Nucleophilic addition-elimination routes (AdN-E) are also important mechanisms by which vinyl compounds react with nucleophiles. wm.edu These can involve single-step or multi-step processes. wm.edu The rate of these reactions can be dependent on the nucleophile concentration and enhanced by electron-withdrawing substituents. wm.edu
In some palladium-catalyzed reactions of vinyl triflates, nucleophiles can participate through intramolecular attack on a multiple bond activated by coordination to palladium complexes. iupac.org For example, in the synthesis of heterocyclic compounds, nucleophilic attack by groups like hydroxyl, amino, or amido can occur. iupac.org
Studies on the palladium-catalyzed fluorination of cyclic vinyl triflates have provided insights into nucleophilic attack. nih.govchemrxiv.org In the presence of certain additives like TESCF₃, a fluoride (B91410) anion can react with a palladium intermediate formed from the this compound. nih.govchemrxiv.org Interestingly, this process can involve an unusual dearomatization of the ligand via nucleophilic attack from a trifluoromethyl anion. nih.govchemrxiv.org
Applications of Vinyl Triflates in Complex Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The ability of vinyl triflates to engage in carbon-carbon bond formation is one of their most significant attributes in organic synthesis. These reactions allow for the construction of intricate carbon frameworks found in natural products and pharmaceuticals.
Vinyl triflates are widely employed in the synthesis of functionalized alkenes and dienes, primarily through transition-metal-catalyzed cross-coupling reactions. The Heck reaction, for instance, involves the palladium-catalyzed coupling of vinyl triflates with alkenes, leading to substituted alkenes. iupac.org Similarly, Suzuki-Miyaura coupling and Sonogashira coupling, utilizing organoboron and organoalkyne partners respectively, are effective methods for generating functionalized alkenes and conjugated systems from vinyl triflates. sci-hub.se
Furthermore, vinyl triflates participate in three-component coupling reactions that enable the difunctionalization of alkenes and dienes. Palladium-catalyzed reactions involving vinyl triflates, conjugated dienes or terminal alkenes, and boronic acids have been reported to yield functionalized alkenes and skipped dienes. researchgate.netnih.gov In the case of conjugated dienes, selective 1,2-alkene difunctionalization is observed. researchgate.netnih.gov Reductive Heck-type reactions, utilizing vinyl triflates and 1,3-dienes in the presence of a reductant like sodium formate (B1220265), provide a route to structurally diverse and functionalized tri- and tetrasubstituted alkenes with control over regio- and stereochemistry. nih.govacs.org
Vinyl triflates can be utilized in methods for the synthesis of ketones and other carbonyl compounds. A rhodium-catalyzed reductive coupling of vinyl triflates with aldehydes, mediated by formate, offers a direct approach for converting aldehydes to ketones, circumventing the need for premetalated nucleophiles or discrete redox steps. nih.gov This method is particularly useful for the formation of cycloalkyl ketones. nih.gov Additionally, vinyl triflates have been employed in the synthesis of β-trifluoromethylated ketones through radical reactions. thieme-connect.com Carbonylative palladium-catalyzed reactions involving cyclic vinyl triflates derived from lactams and lactones provide a straightforward access to esters and amides. clockss.org
The construction of all-carbon quaternary stereocenters, which are carbon atoms bonded to four other carbon atoms, represents a significant challenge in organic synthesis. Vinyl triflates have proven valuable in addressing this challenge, particularly through intramolecular Heck reactions. pnas.orgpnas.orgnih.govnih.govcaltech.edu This palladium-catalyzed coupling of a vinyl triflate with a tethered alkene containing a substituent on the proximal alkene terminus allows for the simultaneous formation of rings and the creation of quaternary carbon stereocenters. pnas.orgpnas.org This methodology has been widely applied in the asymmetric construction of quaternary centers in the synthesis of complex molecules. pnas.orgpnas.orgnih.govcaltech.edu
Vinyl triflates serve as useful precursors for the generation of various organometallic reagents, which are subsequently used in further transformations. The palladium-catalyzed reaction of vinyl triflates with hexamethylditin provides an efficient route to vinylstannanes. lookchem.com These vinylstannanes are valuable intermediates in Stille coupling reactions. sci-hub.selookchem.com Vinyl triflates can also be involved in the formation of borylated this compound intermediates, which are relevant in certain synthetic sequences. rsc.org Furthermore, vinyl triflates are recognized as precursors to highly reactive species such as vinyl cations and vinyl carbenes, which can undergo various reactions. sci-hub.sethieme-connect.comthieme-connect.com
Construction of Quaternary Carbon Stereocenters
Carbon-Heteroatom Bond Forming Reactions
Beyond carbon-carbon bond formation, vinyl triflates are also instrumental in creating carbon-heteroatom bonds, allowing for the introduction of various functionalities.
Synthesis of Aryl Enol Ethers
Vinyl triflates can be efficiently converted into aryl enol ethers through palladium-catalyzed coupling reactions with phenols. This method provides a convenient route to functionalized aryl enol ethers, which are valuable functional groups in synthesis, acting as nucleophiles in additions, acyl anion equivalents, Diels-Alder dienophiles, and monomers for polymer production rsc.org. A typical procedure involves treating the this compound with a phenol, a base such as sodium tert-butoxide (NaOtBu), and a palladium catalyst system, for example, one generated from Pd₂dba₃ and 2-(di-tBu-phosphino)biphenyl rsc.orgrsc.org. This methodology allows the preparation of a variety of substituted enol ethers from readily available alkenyl triflates and electron-rich, electron-poor, and neutral phenols, often in good to excellent yields rsc.org.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidinones, Pyridones)
Lactam-derived vinyl triflates are increasingly used in the synthesis of nitrogen-containing heterocycles through palladium-catalyzed and non-catalyzed coupling reactions benthamdirect.com. While vinyl triflates derived from ketones and lactones have been widely utilized, the corresponding lactam derivatives have gained attention more recently benthamdirect.com. These lactam-derived vinyl triflates can be prepared from lactams using reagents like N-(5-chloro-2-pyridyl)triflimide and a base such as potassium hexamethyldisilazide (KHMDS) sci-hub.seacs.org. Pyrrolidinone-derived enol triflates, for instance, have been synthesized in high yields from lactams sci-hub.seacs.org. The stability of these compounds can be influenced by substituents; for example, an N-tosyl group and an α-ethoxy substituent can enhance the thermal stability of pyrrolidinone-derived triflates acs.org. These vinyl triflates serve as substrates for various metal-mediated coupling reactions, allowing the introduction of diverse functional groups and the construction of heterocyclic ring systems acs.org. Imides can also be precursors for generating vinyl triflates or phosphates, with the unreacted carbonyl group potentially stabilizing the structure benthamdirect.com.
Total Synthesis of Natural Products and Pharmaceuticals
Vinyl triflates are strategically employed in the total synthesis of complex natural products and pharmaceuticals, often in key bond-forming steps.
Vinyl triflates serve as versatile intermediates in the construction of complex molecular architectures. Their ability to undergo various coupling reactions makes them ideal for forming carbon-carbon and carbon-heteroatom bonds with high control. For example, in the synthesis of the diterpenoid alkaloids weisaconitine D and liljestrandinine, a this compound intermediate was subjected to palladium(0)-catalyzed cross-coupling with cyanide to yield an α,β-unsaturated nitrile, a crucial step in building the complex scaffold nih.gov. In another instance, a this compound was utilized in a convergent steroid synthesis as a trapping agent for the formation of an enol triflate, which subsequently underwent carbonylation sci-hub.se. The strategic placement and transformation of this compound moieties allow for the efficient assembly of intricate ring systems and the introduction of necessary functional groups in the synthesis of biologically active molecules nih.govumich.edunih.gov.
Vinyl triflates are frequently used in stereocontrolled and convergent syntheses of natural products and pharmaceuticals.
Alkaloid Synthesis: Vinyl triflates have been successfully employed in the synthesis of various alkaloids. For instance, in the synthesis of Morphine alkaloids, a this compound was formed to complete the C-ring through a 1,4 reduction sci-hub.se. The palladium-catalyzed reduction of vinyl triflates has been particularly advantageous in the synthesis of alkaloid derivatives, including an asymmetric synthesis of a substructure found in hetisine (B12785939) alkaloids orgsyn.orgorgsyn.org. They have also been used in the preparation of analogues of manzamine A and in the synthesis of other complex alkaloid structures orgsyn.orgorgsyn.org.
Steroid Derivatives: In convergent steroid synthesis, vinyl triflates have been used to trap enolates, leading to intermediates that undergo further transformations like carbonylation to produce α,β-unsaturated aldehydes or esters sci-hub.se. Palladium-catalyzed reduction of vinyl triflates has been applied to the synthesis of zymosterol, fecosterol, and related sterol intermediates, allowing the efficient preparation of key dienic systems orgsyn.org. Selective reduction of vinyl triflates in the presence of other functional groups has also been demonstrated in the synthesis of metabolites of antitumor steroid derivatives orgsyn.org.
Terpene Synthesis: Vinyl triflates have found applications in the synthesis of terpenes and terpenoids. In a synthetic study towards the carbocyclic core of CP-263,114 (phomoidride B), a this compound intermediate was converted to an olefinic derivative orgsyn.org. The asymmetric total synthesis of (-)-merrilactone A, a sesquiterpenoid, involved the successful reduction of a this compound intermediate orgsyn.orgorgsyn.org. In the synthesis of architecturally complex indole (B1671886) diterpenoid (−)-penitrem D, an advanced this compound intermediate was prepared and utilized nih.gov.
These examples highlight the utility of vinyl triflates in enabling stereoselective and convergent routes to complex natural products and pharmaceuticals.
Strategic Use of Vinyl Triflates in Key Steps of Complex Molecule Construction
Development of Novel Synthetic Sequences and Cascades
Vinyl triflates play a role in the development of novel synthetic sequences and cascade reactions, allowing for the efficient construction of molecular complexity in fewer steps. They can serve as starting materials or intermediates in multi-component reactions and domino processes. For example, vinyl triflates have been employed as starter species in regiospecific pentamolecular queuing cascades catalyzed by palladium, leading to the formation of multiple new bonds and complex cyclic structures arkat-usa.org. The in situ trapping of enolate intermediates with reagents like Comins' reagent to form vinyl triflates has been integrated into one-pot sequences, such as a copper-catalyzed double organomagnesium addition to β-chlorocyclohexenone followed by this compound formation, enabling the rapid assembly of complex tricyclic architectures inspired by natural products like pleuromutilin (B8085454) nih.gov. The design of cascade reactions involving vinyl triflates allows for increased atom economy and reduced waste, contributing to more efficient synthetic methodologies researchtrend.net.
Advanced Reaction Development and Catalytic Systems for Vinyl Triflates
Evolution of Catalyst Systems and Ligand Design for Enhanced Reactivity
The reactivity of vinyl triflates in catalytic reactions is heavily influenced by the choice of catalyst and the design of ancillary ligands. Palladium catalysis has been extensively explored for reactions involving vinyl triflates, particularly in cross-coupling processes . Palladium(0)-catalyzed reactions, such as Suzuki and Stille couplings, involve the oxidative addition of vinyl triflates to a Pd(0) center, forming a Pd(II)-vinyl intermediate . The weak coordination of the triflate group facilitates subsequent ligand exchange and transmetallation steps .
Ligand design plays a crucial role in enhancing the reactivity and selectivity of these transformations nih.gov. Bulky phosphine (B1218219) ligands, for instance, have been shown to accelerate the reductive elimination step by destabilizing the Pd(II) intermediates, leading to higher catalytic efficiency under milder conditions . Studies have investigated the effect of different ligands on the outcome of reactions involving vinyl triflates. For example, in the palladium-catalyzed fluorination of cyclic vinyl triflates, the addition of triethyl(trifluoromethyl)silane (B54436) (TESCF₃) was found to significantly improve efficiency and regioselectivity chemrxiv.orgchemrxiv.org. Mechanistic studies suggested that TESCF₃ influences the formation of a reactive cis-LPd(vinyl)F complex, which readily undergoes reductive elimination, in contrast to the less reactive trans isomer formed in the absence of the additive chemrxiv.orgchemrxiv.org.
Nickel catalysis has also emerged as a powerful tool for reactions involving vinyl triflates, offering complementary reactivity to palladium. Investigations into the reactions of vinyl triflates with nickel(0) complexes have provided insights into the oxidative addition process, a key step in nickel-catalyzed cross-coupling reactions chemrxiv.org.
The development of ligand-free catalytic systems for cross-coupling reactions involving vinyl triflates has also gained attention due to potential cost-effectiveness and reduced metal contamination in products rsc.org.
Chemo- and Regioselective Transformations of Polyfunctionalized Substrates
Vinyl triflates derived from polyfunctionalized substrates present unique challenges and opportunities in achieving chemo- and regioselective transformations. The presence of multiple reactive functional groups necessitates careful control of reaction conditions and catalyst selection to ensure the desired reaction pathway is favored.
Palladium-catalyzed reactions of vinyl triflates have been successfully applied to complex molecules. For example, Suzuki coupling reactions of vinyl triflates derived from N-alkoxycarbonyl lactams with various boron compounds have been used to synthesize substituted dihydropyridines and tetrahydroazepines in high yields under mild conditions organic-chemistry.org. This highlights the utility of vinyl triflates in constructing heterocyclic systems with control over regiochemistry organic-chemistry.org.
In the context of polyfunctionalized substrates, protecting groups are often employed to selectively address reactivity at specific sites sathyabama.ac.in. However, the development of catalytic systems that exhibit inherent chemoselectivity, obviating the need for extensive protection/deprotection strategies, is a significant area of research.
Radical reactions of vinyl triflates have also been explored for the functionalization of complex molecules. Regioselective trifluoromethylation of 1,3-bis(vinyl triflates) via an allyl radical intermediate has been reported, demonstrating the potential for selective functionalization of polyfunctionalized systems using radical chemistry researchgate.net.
Pentamolecular cascade reactions employing vinyl triflates as starting materials have been investigated for the synthesis of polyfunctionalized dihydropyrrole derivatives. These cascades, catalyzed by in situ generated Pd(0), involve the formation of multiple new bonds in a single process, showcasing the potential for complex molecule synthesis from relatively simple precursors researchgate.net.
Cross-Electrophile Coupling Strategies Employing Vinyl Triflates
Cross-electrophile coupling (XEC) has become a powerful strategy for forming carbon-carbon bonds directly from two electrophilic partners, avoiding the need for pre-formed organometallic reagents acs.orgrsc.org. Vinyl triflates, being potent vinyl electrophiles, are valuable substrates in XEC reactions chinesechemsoc.org.
Nickel catalysis has been particularly successful in enabling XEC reactions involving vinyl triflates. These reactions often proceed via mechanisms involving oxidative addition and radical processes acs.orgnih.gov. For instance, nickel-catalyzed cross-electrophile coupling between vinyl triflates and alkyl sulfonates has been developed for the synthesis of cycloalkenes and for the modification of peptides nih.gov. This method demonstrates high chemoselectivity, tolerating various functional groups such as alcohols, silyl (B83357) ethers, alkyl fluorides, alkynes, esters, amides, and aldehydes nih.gov.
Another notable application of XEC with vinyl triflates is the nickel-catalyzed reductive vinyl-vinyl coupling, providing access to structurally diverse dienylboronates chinesechemsoc.org. This approach allows for the coupling of two vinyl electrophiles, a challenging transformation in synthetic chemistry chinesechemsoc.org.
Recent research has also explored radical 1,4-aryl migration in conjunction with nickel-catalyzed XEC of β-bromo amino acid esters with vinyl triflates. This strategy enables the remote transalkylation of N-benzyl alanine, generating α-aminoalkyl radicals that couple with vinyl triflates to form olefin-tethered amino acid motifs rsc.org. This highlights the expanding scope of XEC strategies involving vinyl triflates for the synthesis of complex organic molecules rsc.org.
Catalytic Reduction and Deoxygenation Methods
Vinyl triflates can undergo catalytic reduction, providing a method for the formal deoxygenation of the corresponding enols or carbonyl compounds from which they are derived . Palladium-catalyzed reduction is a common approach for this transformation uni-regensburg.deorgsyn.orgorgsyn.org.
Transfer hydrogenation with palladium on charcoal (Pd/C) is a convenient catalytic approach for the reductive cleavage of suitable leaving groups, including vinyl triflates uni-regensburg.de. Homogeneous palladium catalysis using catalysts like Pd(OAc)₂ in combination with phosphine ligands such as dppp (B1165662) or dppf and a hydride source like Et₃SiH has been shown to effectively deoxygenate vinyl triflates derived from enols uni-regensburg.de. This method can proceed selectively, leaving other reducible functional groups unaffected uni-regensburg.de.
The selective palladium-catalyzed reduction of vinyl triflates has found applications in the synthesis of complex natural products and biologically active molecules. Examples include the synthesis of alkaloid derivatives, the asymmetric synthesis of substructures found in hetisine (B12785939) alkaloids, and the synthesis of desoxyribose derivatives of pyrimidine (B1678525) nucleosides uni-regensburg.deorgsyn.orgorgsyn.org. The reduction of vinyl triflates has also been employed in the synthesis of sterol intermediates and analogues of antitumor quassinoids orgsyn.org.
Copper-catalyzed reduction systems have also been developed for the reduction of vinyl triflates. A system utilizing CuCl₂·2H₂O, lithium sand, and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) has been shown to efficiently reduce enol and dienol triflates to the corresponding alkenes and dienes . This method can also be adapted for the preparation of deuterium-labeled products using deuterated copper salt .
Data Table: Selected Catalytic Transformations of Vinyl Triflates
| Transformation Type | Catalyst System | Substrate Class | Key Outcome / Selectivity | Reference |
| Suzuki Coupling | (Ph₃P)₂PdCl₂, Na₂CO₃, THF-water | Lactam-derived vinyl triflates, Boronates | High yields of substituted heterocycles, Regioselective | organic-chemistry.org |
| Trifluoromethylation | Pd(dba)₂ or [(allyl)PdCl]₂, ᵗBuXPhos, TMSCF₃/KF or TESCF₃/RbF | Cyclohexenyl triflates/nonaflates | Trifluoromethylated alkenes, Mild conditions | nih.gov |
| Cross-Electrophile Coupling | NiI₂, tpy, Mn, DMA | Vinyl triflates, Alkyl mesylates | C(sp²)-C(sp³) coupling, High chemoselectivity | nih.gov |
| Cross-Electrophile Coupling | Nickel catalyst | Vinyl triflates, Boron-substituted vinyl bromides | Vinyl-vinyl coupling, Dienylboronates | chinesechemsoc.org |
| Reductive Deoxygenation | Pd/C, Transfer hydrogenation | Vinyl triflates | Alkenes | uni-regensburg.de |
| Reductive Deoxygenation | Pd(OAc)₂, dppp or dppf, Et₃SiH | Enol triflates | Alkenes, Selective | uni-regensburg.de |
| Reductive Deoxygenation | CuCl₂·2H₂O, Li, DTBB | Enol/Dienol triflates | Alkenes/Dienes, Efficient | |
| Nucleophilic Fluorination | Pd catalyst, Biaryl monophosphine ligand, TESCF₃ | Cyclic vinyl triflates | Vinyl fluorides, Improved efficiency and regioselectivity | chemrxiv.orgchemrxiv.org |
| α-Vinylation of Carbonyls | [Pd(PᵗBu₃)Br]₂, LHMDS | Vinyl triflates, Carbonyl compounds | α-Vinyl carbonyl compounds | nih.gov |
Theoretical and Computational Studies on Vinyl Triflate Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
DFT calculations are widely employed to map out the potential energy surfaces and elucidate the step-by-step processes involved in reactions featuring vinyl triflate. This includes analyzing the energetics of different possible pathways to determine the most favorable reaction coordinate.
For instance, DFT studies have been used to investigate the mechanism of Pd-catalyzed fluorination of cyclic vinyl triflates. These calculations helped to understand how oxidative addition of the this compound to a Pd(0) species occurs, forming a Pd(II) intermediate. nih.govchemrxiv.org Subsequent steps, such as triflate dissociation to generate a cationic Pd(II) species and the addition of a fluoride (B91410) anion, have been explored computationally. nih.govchemrxiv.org The calculated energy barriers for these steps provide crucial information about the reaction's feasibility and the likelihood of various competing pathways. nih.govchemrxiv.org
In another application, DFT calculations were utilized to study the reactions of aryl and vinyl triflates with nickel(0) complexes, specifically [Ni(COD)(dppf)]. These studies aimed to understand the oxidative addition process, a key step in many nickel-catalyzed cross-coupling reactions. researchgate.netchemrxiv.org DFT was used to explore different possible mechanisms and calculate the activation barriers for oxidative addition of various vinyl triflates. researchgate.netchemrxiv.org
Computational investigations have also confirmed the transient existence and stabilization of intermediates derived from vinyl triflates in metal-free electrophilic activation reactions of ketones. d-nb.info DFT calculations helped to elucidate the deprotonation of the activated ketone leading to a this compound intermediate and the subsequent steps involving C-O bond cleavage. d-nb.info
Computational Analysis of Transition States and Intermediates
A significant focus of computational studies is the detailed analysis of transition states (TS) and intermediates. By locating and characterizing these critical points on the potential energy surface, researchers can gain a deeper understanding of the reaction mechanism and the factors controlling reactivity.
In the context of this compound chemistry, computational methods have been used to identify and characterize transition states for key steps such as oxidative addition to metal catalysts nih.govchemrxiv.orgresearchgate.netchemrxiv.org, C-H insertion reactions of vinyl cations generated from vinyl triflates comporgchem.comnsf.govresearchgate.net, and C-O bond cleavage events d-nb.info. For example, DFT calculations identified the transition state for the oxidative addition of a cyclic this compound to a palladium complex, revealing an activation barrier. nih.govchemrxiv.org
Computational studies have also explored the dynamics of reactions involving vinyl cations generated from vinyl triflates, demonstrating that product distributions can be dependent on reaction dynamics, with transition states being ambimodal and leading to different product basins. comporgchem.com
Quantitative Prediction of Reactivity and Selectivity (e.g., Regioselectivity, Stereoselectivity)
Computational chemistry plays a vital role in predicting and rationalizing the regioselectivity and stereoselectivity observed in reactions involving vinyl triflates. By comparing the calculated activation energies of competing transition states leading to different isomers, researchers can predict the favored product.
DFT calculations have been applied to understand and improve the regioselectivity in reactions such as the Pd-catalyzed fluorination of cyclic vinyl triflates. nih.govchemrxiv.orgchemrxiv.org Computational studies revealed that in the absence of additives, the formation of undesired palladium-cyclohexyne intermediates was favored due to lower energy barriers, leading to poor regioselectivity. nih.govchemrxiv.orgchemrxiv.org
In Heck reactions involving vinyl triflates, computational workflows based on quantum chemistry have been developed to predict regioselectivity by calculating the relative energies of post-insertion complexes. acs.org These methods can apply to cross-couplings of monosubstituted alkenes with vinyl triflates catalyzed by palladium complexes. acs.org
Computational studies on radical reactions of vinyl triflates have also been used to rationalize observed regioselectivity. researchgate.net DFT calculations suggested that the regioselectivity in the trifluoromethylation of 1,3-bis(vinyl triflates) is due to a more favorable attack of the trifluoromethyl radical at a specific position. researchgate.net
While the provided search results did not extensively detail computational predictions of stereoselectivity specifically for this compound reactions beyond general principles rsc.orgrsc.orgrsc.org and a case study on enol triflates nih.gov, computational methods are broadly used in organic chemistry to predict stereochemical outcomes by analyzing diastereomeric or enantiomeric transition states and their relative energies. rsc.orgrsc.orgrsc.org The difference in activation energy between competing pathways dictates stereoselectivity, which is often under kinetic control. rsc.orgrsc.org
In Silico Exploration of Ligand Effects and Catalyst Design
Computational methods are increasingly used for the in silico exploration of how different ligands influence the reactivity and selectivity of metal-catalyzed reactions involving vinyl triflates, aiding in the rational design of catalysts.
Studies on Pd-catalyzed reactions of vinyl triflates have utilized DFT to understand the role of ligands in various steps, including oxidative addition and subsequent transformations. nih.govchemrxiv.orgchemrxiv.org For example, computational studies on the Pd-catalyzed fluorination of cyclic vinyl triflates highlighted how the ligand can undergo unusual dearomatization through nucleophilic attack, influencing the reaction pathway and improving regioselectivity in the presence of additives. nih.govchemrxiv.orgchemrxiv.org
Computational investigations into the reactions of vinyl triflates with nickel complexes have also considered the effect of ligands, noting that ligand selection can modulate the selectivity for oxidative addition. researchgate.netchemrxiv.org
More broadly, computational approaches are being developed for virtual ligand screening and catalyst design. chemrxiv.orgresearchgate.netacs.org These methods aim to predict the performance of different ligands based on quantum chemical calculations, allowing for the identification of optimal ligand features for desired reactivity and selectivity without extensive experimental screening. chemrxiv.orgresearchgate.netacs.org Strategies like Virtual Ligand-Assisted (VLA) screening use dummy ligands to approximate the electronic and steric effects of real ligands, reducing computational cost and facilitating the exploration of ligand space for catalyst design. researchgate.netacs.org This in silico exploration can guide the selection or design of ligands for reactions involving substrates like vinyl triflates to achieve specific outcomes, such as improved chemoselectivity or enantioselectivity. chemrxiv.orgresearchgate.netacs.org
Calculated Activation Barriers for Oxidative Addition of Cyclic Vinyl Triflates to [Ni(COD)(dppf)] researchgate.netchemrxiv.org
| Cyclic this compound Substrate | Calculated Barrier (kcal/mol) |
| Cyclopent-1-en-1-yl triflate | 12.6 |
| Cyclohex-1-en-1-yl triflate | 9.5 |
| Cyclohept-1-en-1-yl triflate | 7.1 |
| Cyclooct-1-en-1-yl triflate | 6.2 |
Calculated Energy Barriers in Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates (TESCF3-free conditions) nih.govchemrxiv.org
| Step | Calculated Barrier (kcal/mol) |
| Oxidative addition of this compound to L1Pd(0) | 12.7 |
| Addition of F⁻ to L1Pd(vinyl)⁺ to form trans-L1Pd(vinyl)F (5A) | 4.5 |
| Intermolecular deprotonation of L1Pd(vinyl)⁺ by F⁻ to form 6A | 0.6 |
Conclusion and Future Perspectives in Vinyl Triflate Research
Summary of Key Achievements and Current State of the Art
The chemistry of vinyl triflates has seen significant advancements, particularly in their application in various coupling reactions and as precursors for reactive intermediates. Historically, vinyl triflates were primarily utilized in solvolysis studies to generate vinyl cations and unsaturated carbenes orgsyn.org. Their preparation often involves the reaction of enolizable carbonyl compounds with triflic anhydride (B1165640) (PubChem CID: 67749) or trifluoromethanesulfonyl derivatives under basic conditions, or by treating alkynes with trifluoromethanesulfonic acid (PubChem CID: 62406) thieme-connect.com. Reagents like Comins' reagent (PubChem CID: 388544), a triflyl-donating agent, have been developed for the synthesis of vinyl triflates from ketone enolates wikipedia.orgsci-hub.se.
A major area of achievement has been the widespread use of vinyl triflates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, for the formation of carbon-carbon bonds thieme-connect.comiupac.org. These reactions often proceed via the in situ generation of σ-vinylpalladium complexes from vinyl triflates iupac.org. Vinyl triflates have proven to be superior to vinyl halides in some instances of the Heck reaction, offering improved regio- and diastereoselectivity thieme-connect.com. Palladium-catalyzed carbon monoxide insertion reactions of triflates have also found extensive use in natural product synthesis, leading to esters or amides thieme-connect.com.
Beyond traditional cross-coupling, recent research has expanded the scope of vinyl triflate chemistry to include radical reactions, which were previously limited thieme-connect.comthieme-connect.com. This includes radical trifluoromethylations and non-trifluoromethylations of vinyl triflates, providing new avenues for functionalization thieme-connect.com. For example, the synthesis of α-trifluoromethylated ketones from vinyl triflates using radical initiators like triethyl borane (B79455) has been achieved researchgate.net.
Vinyl triflates derived from specific precursors, such as lactams and 1,3-dicarbonyl compounds, have also been explored for their unique reactivity and applications in synthesizing N-heterocycles and other complex molecules benthamdirect.comresearchgate.net. The stability and reactivity of these derivatives are influenced by substituents and reaction conditions benthamdirect.com.
Another notable application is the use of vinyl triflates in deoxygenation procedures for ketones thieme-connect.com. The ease of removal of the trifluoromethanesulfoxy group facilitates these transformations thieme-connect.com. Furthermore, vinyl triflates can be converted to vinyl halides (bromides and chlorides) through palladium-catalyzed reactions using specific ligands nih.gov.
Emerging Research Directions and Underexplored Reactivity
While significant progress has been made, several areas of this compound chemistry are still emerging or remain relatively underexplored. Radical reactions of vinyl triflates, despite recent advances, continue to be an active area of research, with ongoing efforts to expand their scope and control thieme-connect.comthieme-connect.com. The regioselective trifluoromethylation of complex vinyl triflates, such as 1,3-bis(vinyl triflates), highlights the potential for developing more sophisticated radical transformations researchgate.net.
The reactivity of vinyl triflates as precursors to vinyl cations and carbenes continues to be investigated, leading to new insights into reaction mechanisms and the development of novel transformations acs.org.
Conjunctive cross-coupling, a newer class of reaction involving an electrophile and two nucleophiles, has shown promise with vinyl triflates as electrophilic partners nih.gov. This area could lead to the development of novel C-C bond forming strategies with high selectivity nih.gov.
The use of vinyl triflates in polymerization reactions, particularly cationic polymerization, is another area with potential. While cationic polymerization of vinyl monomers using triflates as initiators or catalysts has been studied, achieving well-controlled polymerization remains a challenge nih.govrsc.org. Metal triflate-based Lewis pairs are being explored for controlled polymerization of polar vinyl monomers, suggesting potential for vinyl triflates in this context chemrxiv.orgresearchgate.net.
The chemistry of vinyl triflimides, nitrogen-containing analogs of vinyl triflates, is relatively unrevealed compared to vinyl triflates, suggesting an underexplored area for future research researchgate.netchemrxiv.org.
Potential for Further Development of Novel Synthetic Methodologies
The versatility of vinyl triflates as synthetic intermediates provides significant potential for the development of novel methodologies. Their ability to participate in a wide range of reactions, including substitution, cross-coupling, and radical processes, makes them valuable building blocks for constructing complex molecular architectures .
Further exploration of radical reactions involving vinyl triflates could lead to the development of new methods for introducing various functional groups into organic molecules thieme-connect.comthieme-connect.com. The development of stereoselective radical reactions is a particularly promising avenue.
The application of vinyl triflates in multicomponent reactions catalyzed by various metal triflates, such as copper(II) triflate (PubChem CID: 62656), could provide efficient and atom-economical routes to complex cyclic and acyclic compounds beilstein-journals.org.
The use of vinyl triflates in cycloaddition reactions, either as reactants or through intermediates generated from them (like vinyl cations or carbenes), could lead to novel methods for the synthesis of carbocyclic and heterocyclic ring systems mdpi.comresearchgate.netmdpi.com. Rare-earth metal triflates have shown promise as catalysts in various cycloaddition and cyclization reactions, suggesting their potential in transformations involving vinyl triflates researchgate.net.
Developing more environmentally friendly and sustainable methods for the synthesis and reaction of vinyl triflates is also a key area for future development. This includes exploring catalytic systems that are less toxic and more efficient, as well as developing methods that reduce waste generation.
Q & A
Q. What are the standard synthetic protocols for preparing vinyl triflates, and how do reaction conditions influence yield?
Vinyl triflates are typically synthesized via the treatment of enolizable carbonyl compounds with triflic anhydride (Tf2O) in the presence of a non-nucleophilic base (e.g., 2,6-di-<i>tert</i>-butyl-4-methylpyridine). The choice of base is critical to prevent undesired side reactions, such as protonation of the enolate intermediate. For example, sterically hindered bases minimize competing elimination pathways. Solvents like 1,2-dichloroethane or dichloromethane are preferred due to their inertness and ability to stabilize reactive intermediates. Purification often involves silica gel chromatography, with yields ranging from 60% to 85% depending on substrate steric and electronic properties .
Q. How can researchers validate the purity and structure of vinyl triflates post-synthesis?
Validation requires a combination of spectroscopic and chromatographic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the triflate group (δ ~118–122 ppm in <sup>19</sup>F NMR) and vinyl protons (δ 5.5–7.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks.
- TLC/HPLC : Monitors reaction progress and purity.
Cross-referencing data with literature values (e.g., <i>Org. Synth.</i> procedures) is essential for structural confirmation .
Advanced Research Questions
Q. What mechanistic insights explain the role of palladium catalysts in vinyl triflate cross-coupling reactions?
Palladium(0)-catalyzed reactions (e.g., Stille, Suzuki couplings) involve oxidative addition of vinyl triflates to Pd(0), forming a Pd(II)-vinyl intermediate. The triflate’s weakly coordinating nature facilitates ligand exchange, enabling transmetallation with organometallic reagents (e.g., organostannanes or boronic acids). Reductive elimination then yields the coupled product (e.g., α,β-unsaturated ketones). Recent studies highlight that ligand design (e.g., bulky phosphines) accelerates reductive elimination by destabilizing Pd(II) intermediates, a key factor in achieving high catalytic efficiency under mild conditions .
Q. How do reaction conditions (e.g., solvent, temperature) impact the regioselectivity of this compound-mediated carbonylations?
In carbonylation reactions, solvent polarity and temperature dictate the stability of acyl-Pd intermediates. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring carbonyl insertion. Low temperatures (0–25°C) reduce side reactions like β-hydride elimination. For example, in the synthesis of acyl-DMAP salts, triflate’s counterion destabilizes Pd(II), enabling irreversible reductive elimination even at ambient temperatures. Systematic optimization via Design of Experiments (DoE) is recommended to balance regioselectivity and yield .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic control during this compound formation from unsymmetrical ketones?
- Kinetic Control : Use bulky bases (e.g., LDA) at low temperatures (−78°C) to favor the less substituted enolate.
- Thermodynamic Control : Prolonged reaction times with weaker bases (e.g., NaH) at room temperature favor the more stable enolate.
NMR monitoring of enolate intermediates and DFT calculations can predict dominant pathways. Conflicting data may arise from solvent effects or trace moisture, necessitating strict anhydrous conditions .
Methodological and Data Analysis Questions
Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?
Triangulate data using:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
- X-ray Crystallography : Provides unambiguous structural confirmation.
- Reproducibility Tests : Repeat syntheses under standardized conditions to rule out experimental error.
Contradictions often stem from impurities (e.g., residual starting materials) or isomerization during purification. Document all raw data and analytical parameters for peer review .
Q. What computational tools are effective for predicting this compound reactivity in novel catalytic systems?
- DFT Calculations : Model transition states for oxidative addition/reductive elimination steps (e.g., using Gaussian or ORCA).
- Molecular Dynamics (MD) : Simulate solvent and ligand effects on Pd coordination geometry.
- Chemoinformatics Databases : Cross-reference with existing datasets (e.g., Cambridge Structural Database) to validate predictions. Open-source tools like RDKit facilitate rapid screening of reaction pathways .
Experimental Design and Optimization
Q. How can researchers optimize palladium loading in this compound cross-couplings to minimize costs without sacrificing yield?
- Catalyst Screening : Test Pd(OAc)2, PdCl2(dppf), and ligand-free systems.
- Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
- Substrate Stoichiometry : A 1:1.2 ratio of this compound to coupling partner often balances efficiency and cost. Recent studies achieve ≤1 mol% Pd loadings with bidentate ligands (e.g., Xantphos) .
Q. What precautions are necessary when handling vinyl triflates in air-sensitive reactions?
- Schlenk Techniques : Use gloveboxes or nitrogen/vacuum lines for moisture-sensitive steps.
- Stabilized Solvents : Distill solvents over CaH2 or molecular sieves.
- Quenching Protocols : Add MeOH or aqueous NaHCO3 to decompose excess Tf2O before workup. Document safety data sheets (SDS) for triflic acid byproducts .
Tables for Quick Reference
Table 1. Key Spectroscopic Data for Vinyl Triflates
| Parameter | Typical Range | Reference |
|---|---|---|
| <sup>19</sup>F NMR (δ) | 118–122 ppm | |
| <sup>1</sup>H NMR (δ) | 5.5–7.0 ppm (vinyl protons) | |
| HRMS (M+H)<sup>+</sup> | Varies by substituent |
Table 2. Common Catalytic Systems for this compound Cross-Couplings
| Reaction Type | Catalyst | Yield Range |
|---|---|---|
| Stille Coupling | Pd(PPh3)4 | 70–90% |
| Suzuki Coupling | PdCl2(dppf) | 65–85% |
| Carbonylation | Pd(OAc)2/Xantphos | 75–95% |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
